Lipophilicity (LogP) Comparison: 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene vs. Unsubstituted Trifluoromethoxybenzene
The target compound exhibits a calculated LogP of 4.0258, representing a 55% increase in lipophilicity compared to the parent (trifluoromethoxy)benzene scaffold (LogP 2.585-3.17) [1]. The introduction of the chloro and isopropoxy substituents onto the trifluoromethoxybenzene core substantially enhances the compound's predicted membrane permeability. In medicinal chemistry contexts, the trifluoromethoxy group is established to enhance lipophilicity and bioavailability, with the combination of additional substituents enabling fine-tuning of LogP values for optimal pharmacokinetic properties [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.0258 |
| Comparator Or Baseline | (Trifluoromethoxy)benzene (CAS 456-55-3): LogP = 2.585-3.17 |
| Quantified Difference | ΔLogP ≈ +0.86 to +1.44 (27-55% increase) |
| Conditions | Computational prediction; TPSA = 18.46, H-acceptors = 2, H-donors = 0, rotatable bonds = 3 |
Why This Matters
Higher LogP indicates enhanced membrane permeability potential, a critical parameter for researchers evaluating compound suitability for cell-based assays or lead optimization in drug discovery programs where passive diffusion across lipid bilayers is required.
- [1] Kuujia.com. (Trifluoromethoxy)benzene (CAS 456-55-3): LogP 2.58520. View Source
- [2] PMC/NCBI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published 2025-07-18. View Source
